TFMU-ADPr (diammonium)

SARS-CoV-2 Macrodomain inhibitor screening Antiviral drug discovery

TFMU-ADPr (diammonium) is a fluorogenic ADP-ribose conjugate that functions both as a continuous substrate for poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) activity assays, and as a potent, selective reporter binder for SARS-CoV-2 Macro1. Upon enzymatic hydrolysis or binding displacement, it releases the trifluoromethyl umbelliferone (TFMU) fluorophore (λEx 385 nm, λEm 502 nm), enabling real-time fluorescence-based quantification.

Molecular Formula C25H32F3N7O16P2
Molecular Weight 805.5 g/mol
Cat. No. B10861925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTFMU-ADPr (diammonium)
Molecular FormulaC25H32F3N7O16P2
Molecular Weight805.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)OC(=O)C=C2C(F)(F)F.N.N
InChIInChI=1S/C25H26F3N5O16P2.2H3N/c26-25(27,28)11-4-15(34)46-12-3-9(1-2-10(11)12)45-24-20(38)18(36)14(48-24)6-44-51(41,42)49-50(39,40)43-5-13-17(35)19(37)23(47-13)33-8-32-16-21(29)30-7-31-22(16)33;;/h1-4,7-8,13-14,17-20,23-24,35-38H,5-6H2,(H,39,40)(H,41,42)(H2,29,30,31);2*1H3/t13-,14-,17-,18-,19-,20-,23-,24+;;/m1../s1
InChIKeyGEZILDRURLNQDR-HXERXLDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TFMU-ADPr (diammonium) – A Dual-Purpose Fluorescent Substrate for PAR Hydrolase Activity Monitoring and Macrodomain Binding Studies


TFMU-ADPr (diammonium) is a fluorogenic ADP-ribose conjugate that functions both as a continuous substrate for poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3) activity assays, and as a potent, selective reporter binder for SARS-CoV-2 Macro1. Upon enzymatic hydrolysis or binding displacement, it releases the trifluoromethyl umbelliferone (TFMU) fluorophore (λEx 385 nm, λEm 502 nm), enabling real-time fluorescence-based quantification [1]. The diammonium salt form retains full biological activity equivalent to the parent compound, with molecular formula C₂₅H₃₂F₃N₇O₁₆P₂ and CAS 2412923-11-4 . Originally disclosed in a foundational 2018 Cell Chemical Biology paper and later characterized structurally in complex with SARS-CoV-2 Macro1, TFMU-ADPr has emerged as a versatile tool compound spanning both the DNA damage repair and antiviral drug discovery research domains [1][2].

Why Generic ADP-Ribose Substrates Cannot Substitute for TFMU-ADPr (diammonium) in Quantitative PAR Hydrolase Profiling


Conventional methods for monitoring PARG and ARH3 activity rely on radioisotopic labeling of the natural polymeric substrate poly(ADP-ribose), which is heterogeneous, discontinuous, and incompatible with real-time kinetic readouts [1]. The natural monomeric product ADP-ribose (ADPr) itself lacks a detectable optical signal, precluding its use in continuous fluorescence assays [1]. Among engineered ADPr-based probes, only TFMU-ADPr has been demonstrated to serve simultaneously as a substrate hydrolyzed by all three major PAR hydrolases — human PARG, Tetrahymena thermophila PARG, and human ARH3 — while also acting as a potent, structurally characterized binder of the SARS-CoV-2 Macro1 domain [2]. The closely related analog TFMU-IDPr is selectively cleaved only by ARH3 and cannot report total PARG activity, while pNP-ADPr provides only colorimetric (absorbance-based) readout rather than fluorescence, limiting sensitivity in high-throughput screening formats [1][2]. These functional distinctions, rooted in the specific TFMU fluorophore conjugation and its unique interaction with the hydrophobic groove of macrodomain proteins, make simple substitution with generic ADPr analogs demonstrably inadequate for applications requiring either broad-spectrum PAR hydrolase detection or macrodomain-targeted inhibitor screening [2].

Quantitative Differentiation Evidence for TFMU-ADPr (diammonium) versus Closest Analogs and Alternatives


SARS-CoV-2 Macro1 Binding Affinity: TFMU-ADPr versus Natural ADPr and pNP-ADPr

In a fluorescence polarization (FP) competitive binding assay against SARS-CoV-2 Macro1, TFMU-ADPr exhibits an IC₅₀ of 0.59 ± 0.05 μM (590 nM), representing an approximately 40-fold improvement in binding potency over the natural ligand ADP-ribose (ADPr, estimated IC₅₀ ~24 μM based on the reported 40-fold difference) [1]. In the same assay, pNP-ADPr shows a slightly lower IC₅₀ of 370 nM, making TFMU-ADPr and pNP-ADPr the two most potent SARS-CoV-2 Macro1 binders reported to date [1]. However, TFMU-ADPr additionally provides the enabling feature of intrinsic fluorescence (λEx 385 nm / λEm 502 nm), which pNP-ADPr lacks, as pNP-ADPr relies on colorimetric detection of p-nitrophenol absorbance [2]. The structural basis for TFMU-ADPr's high-affinity binding has been elucidated at 1.86 Å resolution by X-ray crystallography (PDB ID: 8GIA), revealing that the TFMU moiety inserts into a narrow hydrophobic groove of SARS-CoV-2 Macro1, inducing a significant conformational change in the Ile131 side chain that is not observed with unmodified ADPr (PDB ID: 6YWL) [1].

SARS-CoV-2 Macrodomain inhibitor screening Antiviral drug discovery

Tri-Enzyme Generality: TFMU-ADPr as a Universal PAR Hydrolase Substrate versus ARH3-Selective TFMU-IDPr

TFMU-ADPr is processed as a continuous fluorescent substrate by all three major PAR hydrolase enzymes tested, with distinct Michaelis-Menten kinetic parameters: human PARG (full-length, KM = 66.2 μM), Tetrahymena thermophila PARG (KM = 210 μM), and human ARH3 (KM = 6.3 μM) [1]. This contrasts sharply with its closely related structural analog TFMU-IDPr (containing an isosteric C-nucleoside replacement of the adenine N-riboside), which is exclusively cleaved by ARH3 and shows no detectable turnover with either human or T. thermophila PARG [1]. The catalytic efficiency (kcat/KM) of TFMU-ADPr for human PARG has been reported as 7.3 × 10⁴ M⁻¹s⁻¹ . At a working concentration of 200 μM, TFMU-ADPr robustly reports the combined hydrolase activity of both PARG and ARH3 in U2OS whole-cell lysates, with differential activity detected between wild-type and ARH3-knockout cell lines to distinguish PARG-specific from ARH3-specific contributions [1].

PARG assay ARH3 ADP-ribosylation Enzyme kinetics

Continuous Fluorescence Readout versus Colorimetric pNP-ADPr for High-Throughput Inhibitor Screening

TFMU-ADPr enables a continuous, real-time fluorescence assay format that directly reports PAR hydrolase activity through release of the TFMU fluorophore (λEx 385 nm, λEm 502 nm), with fluorescence intensity proportional to enzymatic turnover [1]. In contrast, pNP-ADPr — the structurally closest alternative substrate — operates via colorimetric detection of p-nitrophenol absorbance at 405 nm, which typically exhibits lower sensitivity and is more susceptible to interference from colored compounds in inhibitor screening libraries . In the SARS-CoV-2 Macro1 FP binding assay, TFMU-ADPr can serve as a direct fluorescent competitor, whereas pNP-ADPr requires a separate TAMRA-ADPr tracer for fluorescent detection [2]. The TFMU-ADPr-based assay has been validated for inhibitor profiling: using 20 μM TFMU-ADPr as substrate, ARH3 inhibition by ADP-HPD was measured with a Ki of 0.58 ± 0.12 μM, and by ADP-HPM with a Ki of 54.2 ± 4 μM [3]. At Reaction Biology's contract research service, TFMU-ADPr is used as the standard substrate for ARH3 enzymatic assays, with reference compound ADP-HPD showing an IC₅₀ of 529 nM under their protocol conditions [4].

High-throughput screening PARP inhibitors Drug discovery Assay development

Structural Rationale for Binding: TFMU Moiety Interactions in the Macro1 Hydrophobic Groove versus Unmodified ADPr

A co-crystal structure of SARS-CoV-2 Macro1 in complex with TFMU-ADPr has been solved at 1.86 Å resolution (PDB ID: 8GIA), providing atomic-level detail of the binding mode [1]. Superposition with the ADPr-bound Macro1 structure (PDB ID: 6YWL) reveals good overall alignment of the ADPr core, but a significant conformational change in the Ile131 side chain is induced specifically by the TFMU moiety [2]. The trifluoromethyl group and coumarin ring of TFMU occupy a narrow hydrophobic groove adjacent to the canonical ADPr-binding pocket, forming favorable van der Waals and hydrophobic interactions that are absent with unmodified ADPr [1]. This structural feature explains the ~40-fold binding potency enhancement over ADPr and rationalizes why TFMU-ADPr shows improved binding across all tested macrodomains (SARS-CoV-2 Macro1, human MacroD1, MacroD2, VEEV Macro, and human PARP9 Macro2) except CHIKV Macro [1]. The crystal structure also validates that TFMU-ADPr binds to the conserved ADPr-binding site without steric clashes, making it a structurally validated tool for structure-based drug design campaigns targeting macrodomain proteins [1].

Structural biology Fragment-based drug design SARS-CoV-2 Mac1 Crystallography

Whole-Cell Lysate PAR Hydrolase Activity Profiling: TFMU-ADPr Enables Deconvolution of PARG versus ARH3 Contributions in Complex Biological Matrices

TFMU-ADPr at 200 μM concentration can directly report the combined PAR hydrolase activity (PARG + ARH3) in U2OS osteosarcoma whole-cell lysates, with robust fluorescence signal detected in both wild-type cells and ARH3 knockout (KO) cells [1]. The residual signal in ARH3 KO lysates represents PARG-only activity, enabling experimental deconvolution of the two enzymatic contributions without requiring separate assays or substrates [1]. This whole-cell lysate application led to the discovery that ARH3 is inhibited by the endogenous metabolite ADP-ribosyl arginine (ADPr-Arg), with a Ki of 18 nM determined using TFMU-ADPr as the reporter substrate [1]. Furthermore, TFMU-ADPr-based lysate assays revealed a mechanism by which cholera toxin inhibits ARH3 activity, demonstrating the compound's utility in probing physiologically relevant regulatory mechanisms beyond simple recombinant enzyme assays [1][2]. No comparable whole-cell lysate compatibility has been reported for pNP-ADPr, which is primarily used in purified recombinant enzyme systems .

Cell-based assay PARP inhibitor pharmacology Biomarker ADP-ribosylation

ARH3-Specific Inhibitor Screening: TFMU-ADPr as a Validated Reporter for Pharmacological Profiling of PAR Hydrolase Inhibitors

Using 20 μM TFMU-ADPr as substrate, quantitative inhibition profiling of human ARH3 (hARH3) has been performed against a panel of ADPr analogs, yielding well-defined inhibition constants: ADP-HPD (Ki = 0.58 ± 0.12 μM), ADP-HPM (Ki = 54.2 ± 4 μM), and the endogenous metabolite ADPr-Arg (Ki = 18 nM) [1][2]. Importantly, these same inhibitors showed no measurable inhibition of human ARH1 (hARH1) when tested under identical conditions with TFMU-ADPr as substrate, demonstrating that the TFMU-ADPr-based assay can distinguish inhibitor selectivity between structurally homologous ARH family members [1]. A commercial contract research assay service (Reaction Biology) has independently adopted TFMU-ADPr as the standard substrate for their ARH3 screening platform, reporting an IC₅₀ of 529 nM for the reference inhibitor ADP-HPD and >100 μM for the PARG-selective inhibitor PDD 00017273, confirming that the assay correctly discriminates between PARG-selective and ARH3-active compounds [3]. This body of inhibitor pharmacology data, generated specifically with TFMU-ADPr, establishes a reference benchmark for laboratories establishing in-house ARH3 inhibitor screening capabilities.

ARH3 inhibitor ADP-HPD Enzyme inhibition Drug discovery

High-Impact Application Scenarios for TFMU-ADPr (diammonium) Based on Validated Quantitative Evidence


SARS-CoV-2 Macrodomain Inhibitor High-Throughput Screening Using Fluorescence Polarization

TFMU-ADPr (diammonium) can be deployed as a fluorescent reporter probe in TAMRA-ADPr-based fluorescence polarization competitive binding assays to screen compound libraries for SARS-CoV-2 Macro1 inhibitors. With a validated IC₅₀ of 0.59 μM against Macro1 — representing an ~40-fold potency improvement over unmodified ADPr — TFMU-ADPr serves as a quantitative benchmark for hit validation [1]. Its intrinsic fluorescence (λEx 385 nm / λEm 502 nm) eliminates the need for secondary labeling, streamlining the assay workflow compared to non-fluorescent competitors like pNP-ADPr [2]. The available 1.86 Å co-crystal structure (PDB: 8GIA) further supports structure-activity relationship (SAR) analysis and fragment growing strategies for confirmed hits [1].

Total PAR Hydrolase Activity Profiling in Cancer Cell Lysates for PARP Inhibitor Combination Studies

In oncology research settings investigating PARP inhibitor resistance mechanisms, TFMU-ADPr (diammonium) enables direct measurement of total PAR hydrolase activity (PARG + ARH3) in whole-cell lysates without radioisotopes. At a working concentration of 200 μM, TFMU-ADPr generates robust fluorescence signals in U2OS cell lysates, with the ability to deconvolve PARG-specific versus ARH3-specific contributions through parallel analysis of ARH3 knockout cell lines [1]. This application is particularly relevant for laboratories studying the interplay between PARP inhibition, PAR catabolism, and DNA damage repair pathway compensation, where changes in total PAR hydrolase activity may serve as a pharmacodynamic biomarker [1].

ARH3-Selective Inhibitor Discovery and Selectivity Profiling Against ARH1

For medicinal chemistry programs targeting ARH3 (ADPRHL2) — implicated in DNA damage response and tumor suppression — TFMU-ADPr (diammonium) provides a validated enzymatic assay substrate with an established inhibitor reference dataset. Using 20 μM TFMU-ADPr, researchers can benchmark novel inhibitors against ADP-HPD (Ki = 0.58 ± 0.12 μM for hARH3), ADP-HPM (Ki = 54.2 ± 4 μM), and ADPr-Arg (Ki = 18 nM), while simultaneously testing for selectivity against hARH1, which is insensitive to these same inhibitors under identical assay conditions [1][2]. The commercial availability of TFMU-ADPr-based ARH3 screening services (Reaction Biology) provides an orthogonal validation option for hit confirmation [3].

Structural Biology and Fragment-Based Drug Design Targeting Macrodomain Proteins

The high-resolution co-crystal structure of the SARS-CoV-2 Macro1:TFMU-ADPr complex (PDB: 8GIA, 1.86 Å) provides an experimentally validated starting point for computational docking, molecular dynamics simulations, and fragment-based lead optimization campaigns [1]. The structural data reveal that the TFMU moiety occupies a hydrophobic groove adjacent to the ADPr-binding site, inducing a specific Ile131 conformational change — information that can guide the design of next-generation macrodomain inhibitors with improved potency and selectivity across viral and human macrodomain family members [1][2].

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